7-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by the presence of a pyrrole and pyridine ring structure. Its molecular formula is , and it has a molecular weight of approximately 170.57 g/mol. This compound features a chlorine atom at the seventh position and a fluorine atom at the fourth position of the pyrrolo ring, contributing to its unique chemical properties and reactivity.
The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its structure allows for diverse interactions with biological molecules, making it a subject of interest in drug discovery.
The biological activity of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine has been studied extensively:
Several synthesis methods have been explored for 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine:
The applications of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine span various fields:
Studies on the interactions of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine with biomolecules reveal significant insights:
Several compounds share structural similarities with 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine. The following table highlights these compounds along with their unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Chloro-1H-pyrrolo[3,2-c]pyridine | Lacks fluorine; contains only chlorine | Potentially different biological activity |
| 4-Fluoro-7-chloroquinoline | Contains quinoline structure instead of pyrrole | Different pharmacological profile |
| 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine | Bromine substitution at the third position | May exhibit different reactivity |
| 5-Bromo-2-chloro-4-methylpyridine | Contains methyl group; different halogen | Altered lipophilicity affecting bioactivity |
| 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | Bromine instead of fluorine | Different binding interactions |
These compounds illustrate the diversity within the pyrrolo-pyridine family while emphasizing the unique attributes of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine that make it particularly valuable in research and medicinal chemistry.